molecular formula C21H21O5P B14388666 (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate CAS No. 88371-84-0

(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate

Cat. No.: B14388666
CAS No.: 88371-84-0
M. Wt: 384.4 g/mol
InChI Key: HARQDWQAMCRXGZ-UHFFFAOYSA-N
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Description

(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is an organophosphorus compound that features a phosphate group bonded to a phenyl ring with a hydroxymethyl substituent and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate typically involves the reaction of 2-(hydroxymethyl)phenol with 2-methylphenyl phosphorodichloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of phenol derivatives and phosphoric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: 2-(Carboxymethyl)phenyl bis(2-methylphenyl) phosphate

    Substitution: Nitrated or halogenated derivatives of the phenyl rings

    Hydrolysis: Phenol derivatives and phosphoric acid

Scientific Research Applications

(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in phosphate metabolism.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphate-metabolizing enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylphenyl) hydrogen phosphate
  • Bis(2-methylphenyl)(phenyl)phosphine

Comparison

Compared to similar compounds, (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization. This structural feature distinguishes it from other bis(2-methylphenyl) phosphates and enhances its versatility in chemical synthesis and research applications.

Properties

CAS No.

88371-84-0

Molecular Formula

C21H21O5P

Molecular Weight

384.4 g/mol

IUPAC Name

[2-(hydroxymethyl)phenyl] bis(2-methylphenyl) phosphate

InChI

InChI=1S/C21H21O5P/c1-16-9-3-6-12-19(16)24-27(23,25-20-13-7-4-10-17(20)2)26-21-14-8-5-11-18(21)15-22/h3-14,22H,15H2,1-2H3

InChI Key

HARQDWQAMCRXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3CO

Origin of Product

United States

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